N-[3-(2,6-Dimethylpiperidin-1-yl)propyl]-2,2-diphenylacetamide
Overview
Description
It has been studied for its effects on Na+ currents and its interactions with Na+ channels in rat brain neurons . The compound’s molecular formula is C24H32N2O, and its molecular weight is 364.52 g/mol.
Preparation Methods
Synthetic Routes:: The synthetic routes for PD-85639 have not been extensively documented. it is synthesized through chemical reactions involving specific reagents and conditions. Further research is needed to uncover detailed synthetic pathways.
Industrial Production Methods:: Unfortunately, information regarding industrial-scale production methods for PD-85639 remains limited. Researchers have primarily focused on its pharmacological properties rather than large-scale synthesis.
Chemical Reactions Analysis
PD-85639 undergoes various chemical reactions, including oxidation, reduction, and substitution. Here are some key points:
Oxidation: PD-85639 may be oxidized under specific conditions.
Reduction: Reduction reactions can modify its structure.
Substitution: The compound can undergo substitution reactions at specific functional groups.
Oxidation: Oxidizing agents such as peroxides or metal catalysts.
Reduction: Reducing agents like hydrides (e.g., lithium aluminum hydride).
Substitution: Appropriate nucleophiles (e.g., alkyl halides).
Major Products:: The specific products resulting from these reactions depend on the reaction conditions and the functional groups involved. Detailed studies are necessary to identify the major products.
Scientific Research Applications
PD-85639 has found applications in various scientific fields:
Neuroscience: Its Na+ channel-blocking properties make it relevant for studying neuronal excitability and ion channel function.
Pharmacology: Researchers explore its potential as an analgesic or anti-epileptic agent.
Drug Development: PD-85639 serves as a valuable tool compound for understanding Na+ channel behavior.
Mechanism of Action
The compound’s mechanism of action involves binding to Na+ channels, particularly Nav1.2 in rat brain tissue. It exhibits both high- and low-affinity modes of binding. The fast kinetic profile suggests competitive interactions with local anesthetics and Na+ channel activators .
Comparison with Similar Compounds
PD-85639’s uniqueness lies in its dual binding affinity and kinetic properties. further research is needed to compare it with other related compounds.
Similar Compounds::Tetracaine: A local anesthetic that also interacts with Na+ channels.
Bupivacaine: Another local anesthetic with distinct properties.
Mepivacaine: Yet another Na+ channel blocker.
Veratridine: An alkaloid that affects Na+ channels.
Batrachotoxin: A potent Na+ channel activator.
Properties
IUPAC Name |
N-[3-(2,6-dimethylpiperidin-1-yl)propyl]-2,2-diphenylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O/c1-19-11-9-12-20(2)26(19)18-10-17-25-24(27)23(21-13-5-3-6-14-21)22-15-7-4-8-16-22/h3-8,13-16,19-20,23H,9-12,17-18H2,1-2H3,(H,25,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZBEIHSHWNWTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CCCNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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